molecular formula C32H45NO10 B10790203 [(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 466-24-0

[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B10790203
CAS No.: 466-24-0
M. Wt: 603.7 g/mol
InChI Key: DHJXZSFKLJCHLH-ZAQOXDNJSA-N
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Description

Isaconitine is a naturally occurring alkaloid found in various species of the Aconitum plant, commonly known as monkshood or wolfsbane. It belongs to the class of C19-diterpenoid alkaloids and is known for its potent toxic properties. Isaconitine has a complex molecular structure, which contributes to its diverse biological activities and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isaconitine is a challenging task due to its intricate molecular architecture. One of the synthetic routes involves the use of ®-(-)-carvone as a starting material. The process includes several steps such as the preparation of chiral 2-methylenecyclohexane-1,3,5-triol derivative, intramolecular [3 + 2] cycloaddition, and the formation of the fully functionalized AE fragment. The final steps involve hydroxylation, cyclization, and one-carbon extension to achieve the desired structure .

Industrial Production Methods

Industrial production of isaconitine is not commonly practiced due to its high toxicity and complex synthesis. extraction from natural sources, such as Aconitum plants, remains a viable method. The extraction process typically involves solvent extraction using organic solvents like chloroform or diethyl ether, followed by purification through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Isaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of isaconitine, which may possess different levels of toxicity and pharmacological effects. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Isaconitine has been extensively studied for its diverse biological activities and potential therapeutic applications. Some of the key research areas include:

Mechanism of Action

Isaconitine exerts its effects primarily by interacting with voltage-gated sodium channels in nerve cells. It binds to these channels and alters their function, leading to prolonged depolarization and disruption of normal nerve signal transmission. This mechanism is responsible for its potent neurotoxic effects. Additionally, isaconitine’s interaction with other molecular targets, such as receptors and enzymes, contributes to its diverse pharmacological activities .

Comparison with Similar Compounds

Isaconitine is part of a larger group of C19-diterpenoid alkaloids, which include compounds like aconitine, mesaconitine, and hypaconitine. These compounds share similar structural features but differ in their specific functional groups and biological activities. Isaconitine is unique due to its specific molecular configuration and the presence of certain functional groups that contribute to its distinct pharmacological profile .

List of Similar Compounds

Properties

CAS No.

466-24-0

Molecular Formula

C32H45NO10

Molecular Weight

603.7 g/mol

IUPAC Name

[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21?,22+,23-,24?,25+,26?,27+,29+,30-,31?,32-/m1/s1

InChI Key

DHJXZSFKLJCHLH-ZAQOXDNJSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC

Origin of Product

United States

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